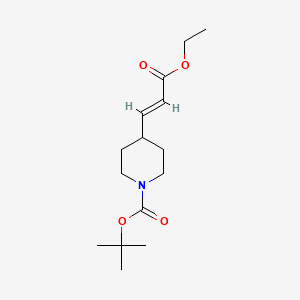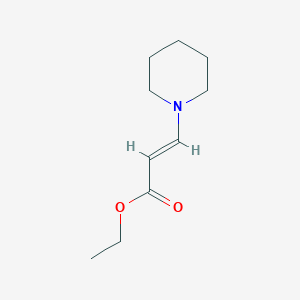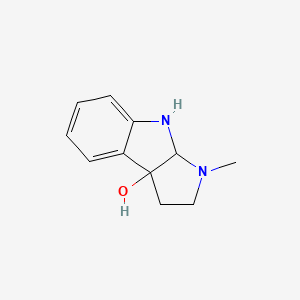
Pentanedioic acid, 2-(MercaptoMethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioic acid, 2-(MercaptoMethyl)-: is an organic compound with the molecular formula C6H10O4S and a molecular weight of 178.21 g/mol It is characterized by the presence of a mercaptomethyl group attached to the second carbon of the pentanedioic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanedioic acid, 2-(MercaptoMethyl)- typically involves the introduction of a mercaptomethyl group to the pentanedioic acid backbone. One common method includes the reaction of pentanedioic acid with a mercaptomethylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods: Industrial production of Pentanedioic acid, 2-(MercaptoMethyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Pentanedioic acid, 2-(MercaptoMethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Thiol derivatives, ethers.
Scientific Research Applications
Chemistry: Pentanedioic acid, 2-(MercaptoMethyl)- is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, it serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands .
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors .
Industry: In industrial applications, it is used in the production of specialty chemicals, including additives for plastics and coatings .
Mechanism of Action
The mechanism of action of Pentanedioic acid, 2-(MercaptoMethyl)- involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Pentanedioic acid (Glutaric acid): Similar structure but lacks the mercaptomethyl group.
2-(3-Mercaptopropyl) pentanedioic acid: Another thiol-containing derivative with a different substitution pattern.
Uniqueness: Pentanedioic acid, 2-(MercaptoMethyl)- is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and biological activity compared to other pentanedioic acid derivatives .
Properties
CAS No. |
109333-27-9 |
|---|---|
Molecular Formula |
C6H10O4S |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-(sulfanylmethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10O4S/c7-5(8)2-1-4(3-11)6(9)10/h4,11H,1-3H2,(H,7,8)(H,9,10) |
InChI Key |
LDFDXRPEWZHIML-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(CS)C(=O)O |
Synonyms |
Pentanedioic acid, 2-(MercaptoMethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149190.png)



![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1149201.png)
![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B1149202.png)
![N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide](/img/structure/B1149205.png)


